molecular formula C24H20N2O4 B6083400 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B6083400
M. Wt: 400.4 g/mol
InChI Key: ZGBFGNDEHGPHIQ-UKTHLTGXSA-N
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Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide, also known as DMNAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence properties of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide, allowing for the detection and imaging of the target molecule.
Biochemical and Physiological Effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells and tissues. This makes it an ideal candidate for use in biological imaging and other applications in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide is its high sensitivity and specificity for detecting and imaging biological molecules. Additionally, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide-based probes are easy to synthesize and can be modified to target specific biomolecules. However, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide also has some limitations, such as its limited stability and the need for specialized equipment for imaging.

Future Directions

There are several future directions for research involving N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide. One area of focus is the development of new N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide-based probes for detecting and imaging different biomolecules. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide. Additionally, there is potential for the use of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide in other fields of scientific research, such as drug discovery and materials science.
Conclusion:
In conclusion, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide is a unique chemical compound that has significant potential for applications in various fields of scientific research. Its high sensitivity and specificity for detecting and imaging biological molecules make it an ideal candidate for the development of fluorescent probes. Further research is needed to fully explore the potential of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide and to develop new applications for this compound.

Synthesis Methods

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 3-aminophenylacrylic acid, followed by the reaction of the resulting product with 4-nitrophenylhydrazine. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide is in the development of fluorescent probes for detecting and imaging biological molecules. N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide-based probes have been used to detect proteins, nucleic acids, and other biomolecules in cells and tissues with high sensitivity and specificity.

properties

IUPAC Name

(E)-N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-16-6-10-20(14-17(16)2)24(28)19-4-3-5-21(15-19)25-23(27)13-9-18-7-11-22(12-8-18)26(29)30/h3-15H,1-2H3,(H,25,27)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBFGNDEHGPHIQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-(4-nitrophenyl)prop-2-enamide

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